5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1260891-15-3
VCID: VC2952585
InChI: InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3
SMILES: CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Molecular Formula: C14H18BrN3
Molecular Weight: 308.22 g/mol

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile

CAS No.: 1260891-15-3

Cat. No.: VC2952585

Molecular Formula: C14H18BrN3

Molecular Weight: 308.22 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile - 1260891-15-3

Specification

CAS No. 1260891-15-3
Molecular Formula C14H18BrN3
Molecular Weight 308.22 g/mol
IUPAC Name 5-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Standard InChI InChI=1S/C14H18BrN3/c1-17(2)13-5-7-18(8-6-13)14-4-3-12(15)9-11(14)10-16/h3-4,9,13H,5-8H2,1-2H3
Standard InChI Key AQLQXJNPGJMOJN-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Canonical SMILES CN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N

Introduction

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a complex organic compound that belongs to the class of nitriles. It features a bromo-substituted benzene ring linked to a piperidine moiety, which is further substituted with a dimethylamino group. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activity and synthetic versatility.

Synthesis Methods

The synthesis of 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. A common approach involves the reaction of a suitably substituted benzyl halide with a piperidine derivative, followed by cyanation to introduce the nitrile group. The specific conditions and reagents used can vary depending on the desired yield and purity.

Synthesis Steps:

  • Preparation of the Piperidine Derivative: This involves the synthesis or procurement of 4-(dimethylamino)piperidine.

  • Coupling Reaction: The piperidine derivative is coupled with a bromo-substituted benzyl halide using appropriate catalysts.

  • Cyanation: The resulting intermediate is then subjected to cyanation conditions to introduce the cyano group.

Biological Activity

While specific biological activity data for 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile may be limited, compounds with similar structures have shown potential in various therapeutic areas. These include neuropharmacology and oncology, where nitrile-containing compounds can act as inhibitors or modulators of key enzymes or receptors.

Potential Therapeutic AreaMechanism of Action
NeuropharmacologyPotential modulation of neurotransmitter systems
OncologyInhibition of specific enzymes involved in cancer progression

Safety and Handling

Handling 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile requires caution due to its potential toxicity and reactivity. It is advisable to use protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. The compound should be stored in a cool, dry place away from incompatible substances.

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